Cas no 1823930-28-4 (3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine)

3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine is a heterocyclic organic compound featuring a fused pyrrolopyridine core with dimethyl substitution at the 3-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid bicyclic framework enhances stability while offering versatile reactivity for functionalization at multiple sites. The compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and other therapeutic agents, due to its ability to modulate binding interactions. High purity grades are available to ensure consistent performance in research and industrial applications. Proper handling under inert conditions is recommended to preserve its integrity.
3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine structure
1823930-28-4 structure
Product Name:3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine
CAS No:1823930-28-4
MF:C9H12N2
MW:148.204981803894
CID:4815844
Update Time:2025-10-29

3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine Chemical and Physical Properties

Names and Identifiers

    • 3,3-DIMETHYL-2,3-DIHYDRO-1H-PYRROLO[3,2-B]PYRIDINE
    • 3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine
    • 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine
    • Inchi: 1S/C9H12N2/c1-9(2)6-11-7-4-3-5-10-8(7)9/h3-5,11H,6H2,1-2H3
    • InChI Key: FFWCUGKYCKPBMZ-UHFFFAOYSA-N
    • SMILES: N1C2=CC=CN=C2C(C)(C)C1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 154
  • XLogP3: 1.8
  • Topological Polar Surface Area: 24.9

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Additional information on 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine

Introduction to 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine (CAS No. 1823930-28-4)

3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1823930-28-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrrolopyridine class, a structural motif widely recognized for its diverse biological activities and potential applications in drug discovery. The unique arrangement of nitrogen atoms in its core structure imparts remarkable chemical and pharmacological properties, making it a promising candidate for further exploration.

The molecular structure of 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine consists of two fused rings: a pyrrole ring and a pyridine ring, with the presence of two methyl groups at the 3-position of the pyrrole ring. This structural configuration contributes to its stability and reactivity, enabling various chemical modifications that can enhance its biological efficacy. The compound's ability to interact with multiple biological targets has positioned it as a key intermediate in the synthesis of novel therapeutic agents.

In recent years, 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine has been extensively studied for its potential role in addressing various neurological and inflammatory disorders. Research has demonstrated that derivatives of this compound exhibit inhibitory effects on enzymes and receptors involved in pathophysiological processes such as pain modulation and neuroinflammation. For instance, studies have highlighted its interaction with transient receptor potential (TRP) channels, which are critical for sensory perception and pain signaling. The modulation of these channels by CAS No. 1823930-28-4 derivatives offers a novel approach to developing treatments for chronic pain conditions.

Moreover, the compound has shown promise in preclinical models as an anti-inflammatory agent. In vitro studies have revealed that 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine can suppress the production of pro-inflammatory cytokines by interacting with key signaling pathways such as NF-κB and MAPK. These findings suggest its potential utility in managing inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The ability of this compound to modulate inflammatory responses without significant side effects makes it an attractive candidate for further clinical development.

The synthesis of CAS No. 1823930-28-4 involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize the process, including catalytic hydrogenation and palladium-catalyzed coupling reactions. These techniques not only enhance the efficiency of synthesis but also minimize environmental impact by reducing waste generation. The development of sustainable synthetic routes is crucial for large-scale production and commercialization of this compound.

Recent advancements in computational chemistry have further accelerated the discovery process for 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine derivatives. Molecular docking simulations have been used to predict binding affinities and interactions between this compound and biological targets such as enzymes and receptors. These computational studies provide valuable insights into the structural optimization of analogs with enhanced pharmacological properties. By integrating experimental data with computational models, researchers can design more effective drug candidates with improved efficacy and reduced toxicity.

The pharmacokinetic profile of CAS No. 1823930-28-4 is another critical aspect that has been thoroughly investigated. Studies have shown that this compound exhibits good oral bioavailability and moderate metabolic stability in vivo. Its ability to cross the blood-brain barrier suggests potential applications in central nervous system disorders. Additionally, its favorable pharmacokinetic properties make it suitable for once-daily dosing regimens, improving patient compliance and therapeutic outcomes.

In conclusion,CAS No 1823930 -28 -4 represents a significant advancement in pharmaceutical research due to its versatile biological activities and synthetic accessibility. The ongoing studies on this compound highlight its potential as a lead molecule for developing novel therapeutics targeting neurological and inflammatory diseases. As research continues to uncover new applications for strong 3 , 3 - Dimethyl - 2 , 3 - Dihydro - 1 H - Pyrrolo [ 3 , 2 - B ] Pyridine, it is expected that this compound will play an increasingly important role in future medical interventions.

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